2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) group, making it valuable in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid typically involves multiple steps, including the protection of amine groups and the formation of the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups or modify the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc and Fmoc groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is widely used in:
Chemistry: As a building block in peptide synthesis and other organic synthesis processes.
Biology: In the study of protein interactions and enzyme mechanisms.
Industry: Used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid involves its ability to protect amine groups during chemical reactions. The Boc and Fmoc groups prevent unwanted side reactions, allowing for selective modification of the molecule. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- **®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid is unique due to its combination of Boc and Fmoc protecting groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex synthetic processes and research applications .
Properties
Molecular Formula |
C27H30N2O6 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C27H30N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)17-12-14-29(15-13-17)26(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
BNWBHGGBMNBUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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